2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
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Overview
Description
2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid is an organosulfur compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfanyl and carboxylic acid functional groups makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid typically involves the reaction of 5-sulfanyl-1,3,4-thiadiazole with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
5-sulfanyl-1,3,4-thiadiazole+chloroacetic acid→2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alcohols or amines in the presence of a catalyst like sulfuric acid for esterification or amidation.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Esters or amides.
Scientific Research Applications
2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antibacterial or antifungal agent.
Industry: Could be used in the development of new materials with unique properties due to its sulfur content.
Mechanism of Action
The mechanism of action of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid is not fully understood. its sulfanyl groups may interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The carboxylic acid group can also participate in hydrogen bonding, affecting the compound’s interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
5-sulfanyl-1,3,4-thiadiazole: Lacks the acetic acid moiety but shares the thiadiazole ring and sulfanyl group.
2-mercaptoacetic acid: Contains a sulfanyl group and a carboxylic acid group but lacks the thiadiazole ring.
Uniqueness
2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid is unique due to the combination of the thiadiazole ring, sulfanyl groups, and carboxylic acid moiety
Properties
IUPAC Name |
2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S3/c7-2(8)1-10-4-6-5-3(9)11-4/h1H2,(H,5,9)(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBXVTJYSIDCIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SC1=NN=C(S1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)O)SC1=NN=C(S1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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